3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine
Descripción
3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 2-methoxyethyl group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties .
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-14-6-4-9-12-10(15-13-9)8-3-2-5-11-7-8/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDYUJBMCVLKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672402 | |
| Record name | 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-01-3 | |
| Record name | 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine typically follows a multi-step approach:
Step 1: Formation of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally constructed by cyclization reactions involving hydrazine derivatives and suitable carbonyl-containing precursors. A common starting material is 2-methoxyethylhydrazine , which introduces the 2-methoxyethyl substituent on the oxadiazole ring.Step 2: Cyclization to Oxadiazole
The hydrazine intermediate reacts with esters or acid derivatives such as ethyl phenylacetate or acetic anhydride to form the oxadiazole ring via intramolecular cyclization. This step often requires controlled heating and the presence of dehydrating agents.Step 3: Attachment to Piperidine
The oxadiazole moiety is then linked to the piperidine ring, typically by nucleophilic substitution or amide bond formation, depending on the specific functional groups present on the piperidine precursor.
Specific Synthetic Route Example
One reported synthetic route involves:
| Step | Reactants | Reaction Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Methoxyethylhydrazine + Ester | Reflux in ethanol or suitable solvent | Formation of hydrazone intermediate |
| 2 | Hydrazone + Acetic anhydride | Heating under reflux | Cyclization to 1,2,4-oxadiazole ring |
| 3 | Oxadiazole intermediate + Piperidine derivative | Base catalysis, mild heating | Formation of this compound |
This method is advantageous due to the availability of starting materials and moderate reaction conditions, facilitating good yields and purity.
Industrial and Scalable Methods
For industrial-scale synthesis, continuous flow chemistry has been employed to optimize reaction parameters such as temperature, pressure, and reaction time. This approach enhances:
- Reaction efficiency
- Product yield
- Purity control
- Safety by minimizing hazardous intermediates
Catalysts and optimized solvents are used to improve cyclization rates and reduce by-products.
Research Findings and Reaction Condition Details
Reaction Conditions and Yields
| Reaction Step | Temperature (°C) | Solvent | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazone formation | 60-80 | Ethanol | None | 75-85 | Stirring under reflux |
| Cyclization to oxadiazole | 90-110 | Acetic anhydride | Acid catalyst (optional) | 70-80 | Requires dehydration conditions |
| Coupling with piperidine | 50-70 | DMF or DMSO | Base (e.g., K2CO3) | 65-75 | Mild heating, pH control important |
The compound crystallizes upon standing after aqueous workup and pH adjustment, with melting points typically around 114-117°C, indicating good purity.
Purification and Characterization
- The product is often purified by recrystallization from suitable solvents such as ethyl acetate or diethyl ether.
- Characterization is performed using standard techniques including NMR, IR spectroscopy, and melting point determination to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 2-Methoxyethylhydrazine, esters (e.g., ethyl phenylacetate), piperidine derivatives |
| Key Reaction Types | Hydrazone formation, cyclization to oxadiazole, nucleophilic substitution |
| Typical Reaction Conditions | Reflux in ethanol, heating with acetic anhydride, base-catalyzed coupling in polar solvents |
| Industrial Techniques | Continuous flow chemistry, catalytic optimization |
| Purification Methods | Recrystallization, aqueous extraction, pH adjustment |
| Yield Range | 65-85% per step |
| Product Properties | Crystalline solid, melting point 114-117°C |
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Aplicaciones Científicas De Investigación
3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Key Research Findings
Solubility and Formulation
The hydrochloride salt of this compound () shows a solubility of >50 mg/mL in aqueous buffers, making it preferable for intravenous formulations compared to neutral analogs .
Metabolic Stability
Methoxyethyl and methoxymethyl substituents () are less prone to CYP450-mediated oxidation than ethyl or propyl groups, as predicted by P450 site-of-metabolism analyses .
Actividad Biológica
3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine is a compound that integrates a piperidine ring with a 1,2,4-oxadiazole moiety. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.27 g/mol. The structure features a piperidine ring substituted at the 3-position by a 1,2,4-oxadiazole group with a methoxyethyl side chain.
The biological activity of compounds containing the oxadiazole ring often involves interactions with various biological targets:
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They can act as agonists or antagonists at certain receptors, influencing signaling pathways.
- Antimicrobial Activity : The oxadiazole moiety has been associated with antibacterial and antifungal properties through disruption of microbial cell function.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit significant biological activities. Below is a summary of findings related to the specific compound:
Antimicrobial Activity
A study on similar oxadiazole-containing compounds showed promising results against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecium.
- Gram-negative bacteria : Displayed activity against Pseudomonas aeruginosa and Acinetobacter baumannii .
Anticonvulsant Activity
The anticonvulsant potential of related piperidine derivatives has been explored. Compounds similar to this compound were tested in models such as the maximal electroshock seizure (MES) model in rodents. Certain derivatives demonstrated significant anticonvulsant effects without neurotoxicity at therapeutic doses .
Table 1: Biological Activity Summary
| Activity Type | Tested Pathogens/Conditions | Results |
|---|---|---|
| Antimicrobial | S. aureus | Inhibition observed |
| E. faecium | Inhibition observed | |
| P. aeruginosa | Moderate inhibition | |
| A. baumannii | Significant inhibition | |
| Anticonvulsant | MES model in Wistar rats | Active compounds showed no neurotoxicity |
| Effective at doses up to 100 mg/kg |
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various oxadiazole derivatives, the compound exhibited selective inhibition against ESKAPE pathogens, which are notorious for their antibiotic resistance. This suggests potential for development into therapeutics targeting resistant strains .
- Neuropharmacological Assessment : A series of piperazine derivatives were synthesized and tested for anticonvulsant properties. The findings indicated that modifications at the piperidine ring could enhance activity while maintaining low toxicity profiles .
Q & A
Q. What are the established synthetic routes for 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine, and how do their yields compare under varying reaction conditions?
The compound is typically synthesized via cyclization of precursor hydrazides or through coupling reactions between oxadiazole intermediates and piperidine derivatives. Key steps include the formation of the 1,2,4-oxadiazole ring using carbodiimide-mediated cyclization or thermal activation. Yields vary significantly (30–75%) depending on solvent systems (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., HOBt/DCC). Optimization of stoichiometric ratios for intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole is critical for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and distinguishing regioisomers?
A combination of -/-NMR (for piperidine and oxadiazole proton environments), IR (C=N/C-O stretching at 1600–1680 cm), and high-resolution mass spectrometry (HRMS) is recommended. For regioisomer discrimination, 2D NMR (e.g., - HSQC) can resolve positional ambiguities in the oxadiazole ring substitution pattern. HPLC with UV detection at 254 nm (C18 columns, acetonitrile/water gradient) further confirms purity (>95%) .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
Major impurities include unreacted hydrazide precursors, residual solvents (e.g., DMF), and byproducts from incomplete cyclization (e.g., open-chain intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) effectively removes these. Analytical monitoring using TLC (R = 0.3–0.5 in EtOAc/hexane) ensures reaction completion .
Q. How stable is this compound under different storage conditions, and what degradation products are observed?
Stability studies indicate the compound remains intact for ≥6 months at –20°C in anhydrous DMSO or under nitrogen. Degradation occurs via hydrolysis of the oxadiazole ring in aqueous buffers (pH < 3 or > 10), forming carboxylic acid derivatives. LC-MS analysis of accelerated stability samples (40°C/75% RH for 4 weeks) identifies N-oxide byproducts .
Q. What standardized assays are used to evaluate its biological activity in early-stage research?
Common assays include:
- Binding affinity : Radioligand displacement (e.g., -labeled receptor substrates).
- Functional activity : cAMP/GTPγS assays for GPCR targets.
- Cytotoxicity : MTT assays (IC values in HEK-293 or CHO cells). Dose-response curves (1 nM–10 µM) and positive controls (e.g., known receptor agonists/antagonists) validate target engagement .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g) while minimizing side reactions?
Scale-up requires careful control of exothermic cyclization steps using jacketed reactors. Continuous flow chemistry (residence time: 5–10 min) improves heat dissipation and reduces byproduct formation. Solvent screening (e.g., switching from DMF to 2-MeTHF) enhances yield by 15–20% while easing post-reaction purification .
Q. What experimental strategies resolve contradictions between in vitro binding affinity and in vivo pharmacological efficacy?
Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects. Solutions include:
- Comparative PK/PD studies : Plasma/tissue distribution profiling via LC-MS/MS.
- Metabolite identification : Hepatocyte incubation + Q-TOF MS to detect inactive/degraded forms.
- Target engagement assays : PET imaging with -labeled analogs .
Q. Which in silico methods reliably predict blood-brain barrier (BBB) permeability for this piperidine-oxadiazole hybrid?
Validated approaches include:
- Molecular dynamics (MD) simulations : Free-energy perturbation for partition coefficients (log P).
- Machine learning models : ADMET Predictor® or Schrödinger’s QikProp (training sets with known BBB penetrants).
- PAMPA-BBB assays : Experimental validation of computational predictions .
Q. How does the compound’s stability in biological matrices (e.g., plasma, CSF) impact pharmacokinetic modeling?
Stability assessments in rat/human plasma (37°C, 24 hr) show <10% degradation, enabling accurate half-life () calculations. However, esterase-mediated hydrolysis in liver microsomes necessitates prodrug strategies for oral administration. LC-MS/MS quantification with deuterated internal standards minimizes matrix effects .
Q. What structure-activity relationship (SAR) principles guide the design of analogs with improved target selectivity?
Key modifications include:
- Oxadiazole substitution : Electron-withdrawing groups (e.g., –CF) enhance metabolic stability.
- Piperidine N-functionalization : Methylation reduces hERG channel liability.
- Linker optimization : Ethylene glycol spacers improve solubility without sacrificing affinity.
SAR-driven libraries (>50 analogs) are evaluated via parallel medicinal chemistry (PMC) workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
